1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol
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Overview
Description
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxirenes, which are known for their three-membered epoxide ring fused to an aromatic system. The presence of multiple hydroxyl groups and the epoxide ring makes this compound highly reactive and of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Precursor: The starting material, anthraquinone, undergoes a series of reactions including oxidation and reduction to form the desired intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirene ring.
Hydroxylation: Finally, the compound is hydroxylated using reagents like osmium tetroxide (OsO4) to introduce the hydroxyl groups at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the compound into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The epoxide ring and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: This compound has a similar oxirene ring but differs in the aromatic system and the position of hydroxyl groups.
Anthraquinone Derivatives: These compounds share the anthraquinone core but lack the epoxide ring, leading to different chemical properties and reactivities.
Properties
CAS No. |
75947-55-6 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1a,2,3,9b-tetrahydroanthra[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-14(17-13)12(11)16/h1-6,11-16H |
InChI Key |
FAJGDKZDYKZJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4C(O4)C(C(C3=CC2=C1)O)O |
Origin of Product |
United States |
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